molecular formula C15H8ClN3OS2 B2451785 N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-2-carboxamide CAS No. 941892-56-4

N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-2-carboxamide

Cat. No. B2451785
CAS RN: 941892-56-4
M. Wt: 345.82
InChI Key: QLRBNNYXOARTJK-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Versatile Pharmacological Activities

Benzothiazole derivatives, including structures like N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-2-carboxamide, are recognized for their extensive pharmaceutical applications. These compounds are pivotal in medicinal chemistry due to their broad spectrum of activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Particularly, 2-arylbenzothiazoles are potential antitumor agents, and their structural simplicity coupled with ease of synthesis provides a foundation for developing diverse chemical libraries. This versatility underscores their importance in drug discovery, especially in developing therapies for various ailments like cancer (Kamal, Hussaini, & Malik, 2015).

Heterocyclic Chemistry and Biological Properties

Heterocyclic compounds like benzothiazole moieties and their derivatives play a significant role in pharmaceutical chemistry. These compounds exhibit a wide range of therapeutic capabilities, including antitumor, anticancer, antioxidant, antidiabetic, antiviral, antimicrobial, antimalarial, anthelmintic activities, and more. The emergence of multi-drug-resistant pathogens and global health concerns like the COVID-19 pandemic have amplified the need to explore the antimicrobial and antiviral capacities of benzothiazole derivatives. These derivatives, including Schiff bases, azo dyes, and metal complexes, suggest potential in the discovery of new antimicrobial or antiviral agents (Elamin, Abd Elaziz, & Abdallah, 2020).

Structural Activity Relationship and Medicinal Relevance

The benzothiazole structure is integral to many natural and synthetic bioactive molecules. These derivatives show less toxic effects and their substitutions at certain positions enhance biological activities, making them important in medicinal chemistry. The presence of benzothiazole compounds in various pharmacological categories, such as antiviral, antimicrobial, antiallergic, anti-diabetic, antitumor, anti-inflammatory, and anticancer, accentuates their rapid development and significance in medicinal research (Bhat & Belagali, 2020).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3OS2/c16-8-5-6-10(13-12(8)17-7-21-13)18-14(20)15-19-9-3-1-2-4-11(9)22-15/h1-7H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRBNNYXOARTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-2-carboxamide

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